molecular formula C8H11NS B13784141 2-(Aminomethyl)-3-methylbenzene-1-thiol CAS No. 754157-37-4

2-(Aminomethyl)-3-methylbenzene-1-thiol

Cat. No.: B13784141
CAS No.: 754157-37-4
M. Wt: 153.25 g/mol
InChI Key: IELMJWYGGXTGFU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methylbenzene-1-thiol is a versatile small molecule featuring both a thiol (-SH) and an amine (-NH2) functional group on a substituted benzene ring. This structure makes it a valuable bifunctional reagent for a variety of research applications, particularly in the fields of synthetic chemistry and chemical biology. Its high reactivity stems from the unique properties of the thiol group, which is a soft, polarizable nucleophile that is highly reactive toward electrophiles and oxidants, and can form stable coordination bonds with metal ions . One of the primary research applications of this compound is its potential use in multicomponent reactions (MCRs). Inspired by enzymatic pathways, MCRs like the Furan-Thiol-Amine (FuTine) reaction selectively couple thiol and amine nucleophiles in a single pot to generate stable pyrrole heterocycles under physiological conditions . This chemistry is highly orthogonal and is widely used for the selective and irreversible labeling of peptides, synthesis of macrocyclic and stapled peptides, and precision engineering of proteins . The compound is also highly relevant in peptide science, where thiol-ene "click" chemistry is used for macrocyclization, glycosylation, and lipidation to produce homogeneous peptides with improved therapeutic properties, such as enhanced proteolytic stability and conformational constraint . Furthermore, the molecule's structure suggests its potential as a precursor or building block in the development of biologically active substances. The incorporation of sulfur into scaffolds like monoterpenoids has been shown to enhance antibacterial and antifungal activity . As a research chemical, this compound provides a critical handle for introducing diverse payloads, enabling the study of complex biological processes and the development of new chemical tools. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

754157-37-4

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

2-(aminomethyl)-3-methylbenzenethiol

InChI

InChI=1S/C8H11NS/c1-6-3-2-4-8(10)7(6)5-9/h2-4,10H,5,9H2,1H3

InChI Key

IELMJWYGGXTGFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S)CN

Origin of Product

United States

Synthetic Methodologies for 2 Aminomethyl 3 Methylbenzene 1 Thiol and Its Precursors

Established Synthetic Pathways to Ortho-Substituted Aminobenzenethiols

Traditional synthetic routes provide a robust foundation for accessing the core structure of ortho-substituted aminobenzenethiols. These methods often involve classical reactions that have been refined over decades.

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a primary strategy for synthesizing the aminomethyl moiety. harvard.edu This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

For the synthesis of the target molecule, a plausible precursor would be 2-formyl-3-methylthiophenol or a protected version. This aldehyde could react with ammonia (B1221849) or a protected amine source, followed by reduction.

Key aspects of reductive amination include:

Reaction Process: The initial step is the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to an imine. This imine is subsequently reduced. youtube.com

Reducing Agents: A variety of reducing agents can be employed. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it selectively reduces the imine in the presence of the starting carbonyl group. masterorganicchemistry.com Other common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation. harvard.eduresearchgate.net

One-Pot Procedures: Modern protocols often favor one-pot reactions where the carbonyl compound, amine, and reducing agent are combined, simplifying the process and improving efficiency. youtube.com

Table 1: Comparison of Common Reducing Agents in Reductive Amination
Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Two-step process (imine formation first, then reduction)Readily available, inexpensiveCan reduce the starting aldehyde/ketone
Sodium Cyanoborohydride (NaBH₃CN)One-pot reaction, slightly acidic pH (6-7)Selectively reduces imines over carbonylsHighly toxic, generates cyanide waste harvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃)One-pot reaction, often with acetic acid catalystMild, highly selective, non-toxic byproducts harvard.eduMore expensive than NaBH₄
Catalytic Hydrogenation (H₂/Catalyst)Pressurized H₂, Pd, Pt, or Ni catalyst"Green" method, high atom economyRequires specialized equipment, catalyst can be sensitive

Introducing a thiol group onto an aromatic ring can be achieved through several methods. The choice of method often depends on the other substituents present on the ring.

Herz Reaction: This is a classic method for preparing 2-aminobenzenethiols. It involves treating an aniline (B41778) with sulfur monochloride (S₂Cl₂) to form a thiazathiolium chloride (a Herz compound). Subsequent hydrolysis yields the sodium salt of the 2-aminobenzenethiol. ijcrt.org However, this method has limitations, as anilines unsubstituted at the para-position can undergo chlorination. ijcrt.org

Reduction of Sulfonyl Chlorides: A common route involves the reduction of an arylsulfonyl chloride to the corresponding thiol. Strong reducing agents like zinc in acid or lithium aluminum hydride are typically used. The sulfonyl chloride is often prepared by chlorosulfonation of the aromatic ring.

From Aryl Halides: Aryl halides can be converted to thiols via reaction with a sulfur nucleophile. A copper-catalyzed coupling of aryl iodides with sulfur powder, followed by reduction with sodium borohydride, is an effective method. organic-chemistry.org Another approach uses sodium hydrosulfide, though this can sometimes lead to sulfide (B99878) byproducts. libretexts.org The use of thiourea (B124793) as a nucleophile, followed by hydrolysis, provides a cleaner route to the thiol. libretexts.orgwikipedia.org

Via Diazonium Salts: An aromatic amine can be converted to a diazonium salt, which can then be reacted with a sulfur-containing reagent like potassium ethyl xanthate, followed by hydrolysis, to yield the thiol.

The specific arrangement of substituents in 2-(Aminomethyl)-3-methylbenzene-1-thiol necessitates careful planning of electrophilic aromatic substitution (EAS) and functional group interconversion (FGI) steps. The directing effects of the substituents are crucial.

For instance, starting from m-toluidine (B57737) (3-methylaniline), one could envision a sequence of reactions. However, the amino group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. Careful selection of reaction conditions and the use of protecting groups would be essential to achieve the desired 2,3-substitution pattern.

A plausible retrosynthetic analysis might involve:

Final Step: Reductive amination of a 2-formyl-3-methylthiophenol precursor.

Precursor Synthesis: Introduction of the thiol group onto a 2-formyl-3-methyl-substituted benzene (B151609) ring.

Building the Ring: Establishing the 1-formyl-2-methyl arrangement on the benzene ring, possibly starting from o-xylene (B151617) and performing selective oxidation and subsequent functionalization.

Functional group interconversions, such as the reduction of a nitro group to an amine or the oxidation of a methyl group to a carboxylic acid and then to an aldehyde, are fundamental tools in these multi-step syntheses. youtube.com

Novel Synthetic Approaches and Optimized Reaction Conditions

Modern organic synthesis emphasizes efficiency, selectivity, and sustainability. These principles are driving the development of new methods applicable to the synthesis of complex molecules like ortho-substituted aminobenzenethiols.

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of synthesizing the target compound, this could involve:

Catalytic Reactions: Using catalysts instead of stoichiometric reagents minimizes waste. For example, catalytic hydrogenation for reductive amination is preferable to using hydride reagents. wikipedia.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and cascade reactions are particularly effective in this regard. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol, or performing reactions under solvent-free conditions. nih.govorganic-chemistry.org

Catalysis offers a powerful tool for achieving high selectivity and efficiency.

C-S Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have become standard methods for forming carbon-sulfur bonds. For instance, the coupling of aryl halides or triflates with thiols or sulfur surrogates provides a direct and versatile route to aryl thiols and sulfides. organic-chemistry.org These methods often exhibit broad functional group tolerance, which is crucial for complex molecules.

Directed Ortho-Metalation (DoM): This strategy allows for the selective functionalization of the position ortho to a directing metalating group (DMG). A suitably chosen group on the aromatic ring can direct a strong base (like an organolithium reagent) to deprotonate the adjacent position, which can then be trapped by an electrophile. This could be a powerful method for installing the thiol or aminomethyl precursor at the desired position with high regioselectivity.

Table 2: Modern Catalytic Approaches for Key Bond Formations
Reaction TypeCatalyst SystemApplication ExampleReference
C-S CouplingCuI / K₂CO₃Synthesis of aryl thiols from aryl iodides and sulfur powder organic-chemistry.org
Reductive AminationTiCl(OⁱPr)₃ / NaBH(OAc)₃One-pot synthesis of secondary amines from ketones and aryl amines researchgate.net
Benzothiazole (B30560) SynthesisCopper-catalyzed condensationReaction of 2-aminobenzenethiols with nitriles organic-chemistry.org

Derivatization from this compound as a Synthon

The unique arrangement of the aminomethyl and thiol groups in this compound makes it a versatile synthon for the construction of various molecular frameworks.

Synthesis of Amino-Thiol Derived Heterocycles

The ortho-disposed aminomethyl and thiol functionalities are ideally suited for the synthesis of fused heterocyclic systems, particularly those containing a thiazine (B8601807) ring. The intramolecular cyclization of 2-(aminomethyl)thiophenol derivatives can lead to the formation of dihydro-1,4-benzothiazines. For instance, reaction with appropriate electrophiles can facilitate ring closure. The condensation of 2-aminothiophenols with α-halo ketones or maleic anhydride (B1165640) are known methods to construct the 1,4-benzothiazine core. cbijournal.com By analogy, this compound could react with various electrophiles to yield substituted dihydro-1,4-benzothiazines.

Furthermore, the reaction of 1,2-aminothiols with aldehydes or ketones provides a straightforward route to thiazolidine (B150603) derivatives. The reaction proceeds via the formation of a thiazolidine ring through the condensation of the amino and thiol groups with the carbonyl compound. mdpi.comnih.gov This reaction is often high-yielding and allows for the introduction of a wide range of substituents on the thiazolidine ring, depending on the carbonyl compound used.

The following table summarizes some of the heterocyclic systems that can be synthesized from aminothiol (B82208) precursors:

Starting MaterialReagentHeterocyclic ProductReference
2-Aminothiophenol (B119425)Maleic Anhydride2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid cbijournal.com
2-Aminothiophenolα-cyano-β-alkoxy carbonyl epoxides1,4-Benzothiazines acgpubs.org
Thiazolidine-2,4-dioneAromatic Aldehydes5-Arylidene derivatives of Thiazolidinedione mdpi.com
Cysteamine2-[bis(methylthio)methylene]malononitrile2-(thiazolidin-2-ylidene)malononitrile nih.gov

Generation of Conjugates and Polyfunctional Molecules

The nucleophilic thiol group in this compound is a prime site for conjugation with various molecules, particularly those containing thiol-reactive functionalities like maleimides. The Michael addition of a thiol to a maleimide (B117702) is a widely used bioconjugation strategy. iris-biotech.descispace.com This reaction proceeds under mild conditions and results in a stable thioether linkage. This allows for the attachment of this compound to proteins, peptides, or other biomolecules that have been functionalized with a maleimide group. tocris.com

The presence of the aminomethyl group provides an additional site for functionalization, enabling the creation of polyfunctional molecules. This amino group can be acylated, alkylated, or used in other standard amine chemistries to introduce additional functionalities. For example, the amine can be reacted with activated esters or isothiocyanates to form amides or thioureas, respectively. This dual reactivity makes this compound a useful scaffold for the development of molecules with tailored properties.

The following table provides examples of conjugation and derivatization reactions involving thiols and amines:

SubstrateReagentProduct TypeApplicationReference
ThiolMaleimideThioether ConjugateBioconjugation iris-biotech.detocris.com
DibromomaleimideThiol and AmineAminothiomaleimideStable Trifunctional Conjugates scispace.com
2-AminothiophenolBromopyruvatesBenzothiazine derivativesPeptide Coupling beilstein-journals.org

Chemical Reactivity and Transformation Mechanisms of 2 Aminomethyl 3 Methylbenzene 1 Thiol

Reactivity of the Thiol Moiety

The thiol group, also known as a sulfhydryl group, is the sulfur analog of an alcohol. Aromatic thiols, or thiophenols, are known for their distinct reactivity, primarily characterized by the acidity of the S-H bond and the strong nucleophilicity of the corresponding thiolate anion.

Oxidation Reactions and Disulfide Formation

One of the most characteristic reactions of thiols is their oxidation to form disulfides. This process involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond and the loss of two hydrogen atoms. youtube.comlibretexts.org In the case of 2-(aminomethyl)-3-methylbenzene-1-thiol, two molecules can readily undergo oxidation to yield the corresponding disulfide, bis(2-(aminomethyl)-3-methylphenyl) disulfide.

This transformation can be initiated by a variety of mild oxidizing agents, including molecular oxygen (especially in the presence of a base), hydrogen peroxide, or halogens like iodine. wikipedia.orgresearchgate.net The reaction typically proceeds through a thiyl radical intermediate or via nucleophilic attack of a thiolate anion on an oxidized sulfur species. nih.govresearchgate.net The formation of disulfide bridges is a critical reaction in biochemistry, particularly in defining the tertiary and quaternary structure of proteins through cysteine residues. wikipedia.org

Table 1: Common Oxidizing Systems for Thiol to Disulfide Conversion
Oxidizing Agent/SystemDescription
Air/O₂ A common and mild oxidant, often requiring a base catalyst to facilitate thiolate formation. wikipedia.org
Hydrogen Peroxide (H₂O₂) ** A readily available oxidant that converts thiols to disulfides. researchgate.net
Iodine (I₂) A classic reagent for the quantitative oxidation of thiols.
Dimethyl sulfoxide (B87167) (DMSO) **A mild and selective oxidant for converting thiols to disulfides.

Thioether Synthesis and Sulfur-Containing Linkages

The thiol group, particularly after deprotonation to the more nucleophilic thiolate anion, is an excellent nucleophile. This property is widely exploited in the synthesis of thioethers (also known as sulfides). Common methods for thioether formation include nucleophilic substitution reactions and conjugate additions. acsgcipr.orgmasterorganicchemistry.com

S-Alkylation: In a reaction analogous to the Williamson ether synthesis, the thiolate of this compound can react with alkyl halides via an Sₙ2 mechanism to form a stable thioether linkage. masterorganicchemistry.compearson.com The choice of a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, is crucial for generating the thiolate in situ. pearson.com

Nucleophilic Aromatic Substitution (SₙAr): The thiolate can also act as a nucleophile to displace leaving groups (like halides) from activated, electron-deficient aromatic or heteroaromatic rings, forming diaryl thioethers. acsgcipr.orgacs.orgnih.gov

Michael Addition: Thiols can undergo conjugate addition to α,β-unsaturated carbonyl compounds in a process known as the Michael reaction, leading to the formation of a new carbon-sulfur bond.

Table 2: Representative Reactions for Thioether Synthesis
Reaction TypeElectrophile ExampleProduct Type
Sₙ2 Alkylation Methyl iodide (CH₃I)Aryl methyl thioether
Sₙ2 Alkylation Benzyl (B1604629) bromide (C₆H₅CH₂Br)Aryl benzyl thioether
SₙAr Reaction 2,4-DinitrochlorobenzeneDiaryl thioether
Michael Addition Methyl acrylateβ-thio-propionate ester

Nucleophilic Character in Organic Reactions

The nucleophilicity of the thiol group extends beyond thioether formation. The thiolate anion can participate in a range of nucleophilic substitution and addition reactions. acs.orgacs.orgacs.org For instance, it can attack the carbon of an epoxide ring, leading to its opening and the formation of a β-hydroxy thioether. The reactivity of aromatic thiols in such reactions makes them versatile intermediates in organic synthesis. acs.orgacs.org

Reactivity of the Aminomethyl Group

The aminomethyl group consists of a primary amine attached to a methylene (B1212753) bridge. As with other primary amines, its reactivity is dominated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity to the molecule. libretexts.org

Amine Alkylation and Acylation Reactions

The primary amine functionality can readily participate in nucleophilic substitution reactions with various electrophiles.

N-Alkylation: The reaction of the aminomethyl group with alkyl halides leads to the formation of secondary amines. nih.govrsc.orgacs.org A significant challenge in this reaction is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts. nih.gov Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation.

N-Acylation: Primary amines react cleanly with acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide derivatives. nih.govdoubtnut.comresearchgate.netyoutube.com This reaction is typically high-yielding and is often used to protect the amine group or to synthesize more complex molecules. For example, reaction with acetyl chloride would yield the corresponding N-acetamide. doubtnut.com

Table 3: Common Electrophiles for Amine Functionalization
Reagent ClassExampleFunctional Group Formed
Alkyl Halides Ethyl iodide (CH₃CH₂I)Secondary Amine
Acyl Chlorides Benzoyl chloride (C₆H₅COCl)Amide
Acid Anhydrides Acetic anhydride (B1165640) ((CH₃CO)₂O)Amide
Sulfonyl Chlorides Tosyl chloride (CH₃C₆H₄SO₂Cl)Sulfonamide

Condensation Reactions, including Schiff Base Formation

A hallmark reaction of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. nih.goviosrjournals.org The reaction mechanism involves a nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. iosrjournals.orgijacskros.com This intermediate then undergoes dehydration, typically under acid catalysis, to yield the final imine product with its characteristic C=N double bond. ijacskros.comyoutube.com

The reaction of this compound with an aldehyde, such as benzaldehyde, would result in the formation of the corresponding N-benzylideneimine Schiff base. These reactions are generally reversible. nih.gov

Table 4: Schiff Base Formation with Various Carbonyls
Carbonyl CompoundNameResulting Imine (Schiff Base) Structure
Benzaldehyde C₆H₅CHON-benzylidene-1-(2-mercapto-6-methylphenyl)methanamine
Acetone (CH₃)₂CON-isopropylidene-1-(2-mercapto-6-methylphenyl)methanamine
Cyclohexanone C₆H₁₀ON-cyclohexylidene-1-(2-mercapto-6-methylphenyl)methanamine

Heterocyclic Ring Closure Reactions

The strategic placement of the thiol and aminomethyl groups on the benzene (B151609) ring makes this compound an ideal substrate for a range of condensation and cyclization reactions to form fused heterocyclic systems. These reactions are of significant interest in medicinal and materials chemistry due to the diverse biological and photophysical properties of the resulting compounds.

One of the most common transformations involves the reaction with carbonyl compounds, such as aldehydes and ketones, to yield benzothiazoles. mdpi.comnih.gov For instance, the condensation of 2-aminothiophenol (B119425) derivatives with various aldehydes can be catalyzed by acids or transition metals to afford 2-substituted benzothiazoles in high yields. ekb.eg Similarly, reaction with carboxylic acids and their derivatives can also lead to the formation of the benzothiazole (B30560) ring system. nih.gov

Another important class of heterocyclic compounds accessible from this precursor are the 1,4-benzothiazines. These can be synthesized through the reaction of 2-aminothiophenol derivatives with α-halo ketones, acetylenic esters, or β-diketones. cbijournal.com The specific reaction conditions and the nature of the reaction partner dictate the final heterocyclic scaffold formed.

The following table summarizes some of the key heterocyclic ring systems that can be synthesized from precursors with ortho-amino and thiol functionalities, which is directly applicable to this compound.

Reactant PartnerResulting HeterocycleReaction Type
Aldehydes/KetonesBenzothiazolesCondensation/Cyclization
Carboxylic AcidsBenzothiazolesCondensation/Cyclization
α-Halo Ketones1,4-BenzothiazinesCyclocondensation
Acetylenic Esters1,4-BenzothiazinesCyclocondensation
β-Diketones1,4-BenzothiazinesCyclocondensation

Interplay Between Thiol and Aminomethyl Functionalities

The chemical persona of this compound is dominated by the synergistic interplay of its thiol and aminomethyl groups. This dual functionality allows it to act as a bifunctional nucleophile, leading to complex and often regioselective chemical transformations.

The proximate arrangement of the thiol and aminomethyl groups facilitates intramolecular cyclization reactions, which are entropically favored. These cyclizations are often key steps in the synthesis of the heterocyclic systems mentioned previously. For example, in the formation of benzothiazoles from aldehydes, the initial step is the formation of a Schiff base between the amino group and the aldehyde, followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon and subsequent oxidation.

Furthermore, intramolecular versions of well-known "click" reactions, such as the thiol-ene reaction, can be envisaged. nih.gov If the aminomethyl group is appropriately functionalized with an alkene-containing moiety, an intramolecular radical-mediated cyclization could lead to the formation of novel sulfur-containing heterocyclic structures. researchgate.net The regioselectivity of such cyclizations, whether they proceed via an exo or endo pathway, is influenced by the stability of the resulting radical intermediate and the reaction conditions. nih.gov

The thiol and aminomethyl groups can react independently or concertedly, depending on the electrophile and reaction conditions. The thiol group, being a soft nucleophile, will preferentially react with soft electrophiles, while the harder amino group will react with hard electrophiles. This differential reactivity can be exploited for selective functionalization.

In many reactions, however, both groups participate, showcasing the compound's bifunctional nature. Bifunctional agents are valuable in various applications, including the development of labeling agents and crosslinkers in biological chemistry. researchgate.net The ability of this compound to engage in reactions at two distinct sites allows for the construction of more complex molecular architectures. For instance, in the synthesis of certain 1,4-benzothiazine derivatives, both the nitrogen and sulfur atoms act as nucleophiles in a concerted or stepwise manner. cbijournal.com

Reaction Kinetics and Mechanistic Elucidation

The kinetics of reactions involving this compound are influenced by several factors, including the nucleophilicity of the thiol and amino groups, steric hindrance, and the nature of the solvent and catalyst.

The reactivity of the thiol group is highly dependent on its state of protonation. The thiolate anion (S⁻) is a much stronger nucleophile than the neutral thiol (SH). Therefore, reactions are often accelerated in the presence of a base, which deprotonates the thiol. nih.govnih.gov The pKa of the thiol group is a critical parameter in determining the reaction rate.

Mechanistic studies on related thiol-ene reactions have shown that they can proceed via a step-growth mechanism, which can lead to delayed gel points and reduced shrinkage stress in polymerization applications. beilstein-journals.org The kinetics of such reactions are influenced by the structure of the thiol and the ene component. researchgate.netresearchgate.net While thiols are generally considered highly reactive nucleophiles, their reactivity can be attenuated by steric hindrance around the sulfur atom. researchgate.net Computational studies on the addition of thiols to α,β-unsaturated carbonyl compounds have highlighted the importance of base catalysis and have shown that the reaction can proceed through a two-step mechanism involving the initial deprotonation of the thiol. nih.gov

The interplay between the thiol and amino groups can also lead to complex kinetic profiles. For instance, in some reactions, one group might act as an internal catalyst for the reaction of the other. Elucidating the precise mechanism of a given transformation often requires a combination of experimental kinetic studies and computational modeling.

Theoretical and Computational Investigations of 2 Aminomethyl 3 Methylbenzene 1 Thiol

Quantum Chemical Calculations of Molecular Properties

Electronic Structure Analysis (HOMO-LUMO Energies, Dipole Moments)

No published data is available.

Charge Distribution and Reactivity Descriptors

No published data is available.

Tautomerism and Conformational Analysis

No published data is available.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Computational Modeling of Synthetic Pathways

No published data is available.

Theoretical Prediction of Reactivity and Selectivity

No published data is available.

Molecular Dynamics Simulations

Extensive literature searches did not yield specific studies on the molecular dynamics simulations of 2-(Aminomethyl)-3-methylbenzene-1-thiol. Therefore, detailed information regarding its conformational dynamics in solution and its interactions with biological macromolecules from such simulations is not available in the current scientific literature.

Conformational Dynamics in Solution

No specific research articles detailing the conformational dynamics of this compound in solution were found. This includes a lack of published data on dominant conformers, dihedral angle distributions, or the influence of different solvents on its three-dimensional structure as determined through molecular dynamics simulations.

Interaction with Biological Macromolecules (Excluding Human Clinical Data)

There is a lack of published research on the molecular dynamics simulations of this compound interacting with any biological macromolecules. Consequently, there is no available data on its binding modes, key interacting residues, or binding affinities with proteins or other biological targets from a computational simulation perspective.

Advanced Analytical Characterization of 2 Aminomethyl 3 Methylbenzene 1 Thiol and Its Derivatives

High-Resolution Spectroscopic Techniques

Spectroscopic techniques are fundamental in elucidating the precise chemical structure and properties of molecules. For a compound like 2-(Aminomethyl)-3-methylbenzene-1-thiol, a combination of high-resolution methods would be required for an unambiguous characterization.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy would provide basic information about the proton and carbon environments, advanced NMR techniques are essential for a complete structural assignment. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in establishing the connectivity between atoms within the molecule.

For instance, a hypothetical HMBC spectrum would be expected to show correlations between the benzylic protons of the aminomethyl group and the aromatic carbons, confirming their attachment. Solid-state NMR could provide insights into the molecular conformation and packing in the crystalline state, which can differ significantly from the solution state.

Hypothetical ¹H NMR and ¹³C NMR Data for this compound This table is illustrative and not based on experimental data.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₃ ~2.3 ~20
-CH₂- ~3.8 ~45
-NH₂ ~1.5 (broad) -
Ar-H 6.9 - 7.2 125 - 140
Ar-C-S - ~130
Ar-C-CH₂ - ~138

Mass Spectrometry (e.g., HRMS, fragmentation patterns)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

The study of fragmentation patterns through techniques like tandem mass spectrometry (MS/MS) would reveal characteristic bond cleavages. For this molecule, expected fragmentation could include the loss of the aminomethyl group (-CH₂NH₂) or the thiol group (-SH), providing definitive structural evidence.

Expected Fragmentation Pathways in Mass Spectrometry This table is illustrative and not based on experimental data.

Fragment Ion Proposed Structure
[M-NH₂]⁺ C₈H₉S⁺
[M-SH]⁺ C₈H₁₀N⁺

X-ray Diffraction Analysis of Crystalline Forms

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure. This technique would provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine and thiol groups.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust High-Performance Liquid Chromatography (HPLC) method would be a standard approach for the purity assessment of this compound. This would involve selecting an appropriate stationary phase, such as a C18 column, and optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to control pH. Detection would likely be performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the relatively low volatility of this compound, direct analysis by Gas Chromatography (GC) might be challenging. However, the analysis of more volatile derivatives could be pursued. Derivatization of the amine and thiol functional groups, for example, through silylation, would increase the compound's volatility and thermal stability, making it amenable to GC-MS analysis. This approach would be particularly useful for identifying and quantifying trace-level impurities that are also amenable to derivatization.

Electrochemical Properties and Voltammetric Analysis

Detailed studies concerning the electrochemical behavior of this compound, including its oxidation and reduction potentials, electron transfer kinetics, and behavior at various electrode surfaces, have not been reported. Consequently, data from techniques such as cyclic voltammetry, differential pulse voltammetry, or other voltammetric methods are unavailable for this compound.

Thermal Analysis Techniques (e.g., TGA, DSC)

There is no available information from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound. This lack of data means that key thermal properties, such as its decomposition temperature, thermal stability, melting point, and other phase transition characteristics, have not been characterized or reported in the scientific literature.

Exploration of Functional Applications and Mechanistic Insights Excluding Human Clinical Data

Applications in Materials Science

There is no available research on the application of 2-(Aminomethyl)-3-methylbenzene-1-thiol in materials science.

No studies have been found that specifically utilize this compound in polymer or supramolecular chemistry.

There is no documented use of this compound for surface modification or in the development of coatings.

Role in Catalysis

The role of this compound in catalysis has not been investigated in the reviewed literature.

There are no reports of this compound being used as a ligand in either homogeneous or heterogeneous catalysis.

The potential for this compound to be used in organocatalysis has not been explored.

Biosensor and Chemo-sensor Development

There is no information available on the application of this compound in the development of biosensors or chemosensors.

Molecular Recognition and Sensing Mechanisms

Molecular recognition relies on the specific interaction between a host molecule and a guest analyte. The thiol group is a potent nucleophile, making it an excellent functional group for designing molecular recognition agents. Enzymes, for instance, serve as highly effective molecular recognition elements by selectively catalyzing reactions involving specific analytes. nih.gov The principle can be adapted for synthetic sensors where the thiol moiety of a compound like this compound can act as the recognition element.

The strong nucleophilicity of the sulfhydryl group enables it to participate in various reactions that are foundational to sensing mechanisms. These include:

Michael Addition: The addition of the thiol to an α,β-unsaturated carbonyl moiety. rsc.org

Cleavage Reactions: Thiols can induce the cleavage of sulfonamides, sulfonate esters, or disulfide bonds. rsc.org

Metal Ion Coordination: The soft nature of the sulfur atom allows for strong coordination with soft metal ions, forming the basis for metal ion sensors.

These interactions trigger a measurable signal, such as a change in color or fluorescence, allowing for the detection and quantification of the target analyte.

Design of Fluorescent or Chromogenic Probes

The principles of molecular recognition are frequently applied in the design of fluorescent probes for detecting biologically significant molecules. Probes for biothiols are often engineered based on a reaction between the target thiol and the probe, which elicits a change in the photophysical properties of a linked fluorophore. rsc.org

A common design strategy involves a fluorophore-quencher system. In its native state, the probe's fluorescence is "off" or quenched. The reaction of the probe with a thiol analyte disrupts the quenching mechanism, leading to a fluorescence "on" state. For example, a thiol-reactive moiety can be bound to a coumarin fluorophore; while the initial quantum yield is low, the presence of thiols can lead to a significant enhancement of fluorescence intensity. nih.gov

Key reaction types used in probe design for thiols include:

Disulfide/Thiol Exchange: Probes containing a disulfide bond can react with thiols, releasing a fluorescent molecule. rsc.org

SNAr Reactions: Photoinduced electron transfer (PET) is a common quenching mechanism. In some designs, a methoxythiophenol group quenches a pyronin fluorophore. A reaction with a thiol via an SNAr mechanism generates a highly fluorescent product. mdpi.com

Cyclization Reactions: Some probes are designed to undergo cyclization upon reaction with specific thiols like cysteine or homocysteine, releasing a free fluorophore. rsc.orgrsc.org

The choice of fluorophore (e.g., coumarin, fluorescein, pyrene) and the reaction mechanism allows for the tuning of the probe's sensitivity, selectivity, and response time for specific applications in biological sample analysis. nih.govmdpi.com

Investigative Studies in Biological Systems (In Vitro/Mechanism-Focused)

The thiol and amino functional groups are pivotal in mediating interactions with biological macromolecules and participating in redox processes. In vitro studies and computational models are essential for understanding these mechanisms at a molecular level.

Enzyme Interaction Studies (e.g., inhibition mechanisms, binding)

Thiol-containing compounds can act as enzyme inhibitors, often through covalent modification of the enzyme's active site. This inhibition mechanism typically proceeds in two steps: first, the formation of a noncovalent enzyme-inhibitor complex, followed by the formation of a covalent bond between the enzyme and the inhibitor. nih.gov

Many enzymes, such as certain proteases, contain critical cysteine residues in their active sites. The thiol group of an inhibitor can react with the cysteine's sulfhydryl group to form a disulfide bond, thereby inactivating the enzyme. Computational studies using quantum mechanics (QM) can model these interactions. For instance, the reaction of a thiol with an α,β-unsaturated carbonyl substrate, often found in enzyme inhibitors, can be modeled to understand the potential energy surface of the reaction, including transition states and reaction barriers. nih.gov Such studies help elucidate whether the inhibition is reversible or irreversible, which can be influenced by the reaction energy of the covalent bond formation. nih.gov

Antioxidant Mechanisms (e.g., free radical scavenging in vitro)

Thiols are crucial components of cellular antioxidant defense systems. nih.gov Their primary mechanism of action is the scavenging of reactive oxygen species (ROS) and other free radicals. This process typically occurs through a hydrogen atom transfer (HAT) mechanism, where the thiol donates its hydrogen atom to a radical, neutralizing it. mdpi.com

R-SH + X• → R-S• + XH (where X• is a free radical)

The resulting thiyl radical (R-S•) is relatively stable. It can react with another thiol to form a disulfide anion radical or with another thiyl radical to form a disulfide. mdpi.com Thiols can also undergo oxidation by ROS to form sulfenic acids (R-SOH), which can be further oxidized to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids. mdpi.com

The antioxidant capacity of thiol-containing compounds can be assessed using various in vitro assays. For example, the thiobarbituric acid reactive species (TBARS) assay measures the degradation of deoxyribose by hydroxyl radicals, and the ability of an antioxidant to inhibit this degradation can be quantified spectrophotometrically. nih.gov

Molecular Docking and Ligand Binding Studies (Excluding Efficacy in Humans)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as an enzyme or receptor. nih.gov This in silico method is valuable for investigating the potential interactions of novel compounds and guiding further experimental studies.

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a repository like the Protein Data Bank) and generating the 3D structure of the ligand. nih.gov

Grid Generation: Defining a docking box around the active site of the target protein. nih.gov

Docking Simulation: Running an algorithm that samples different conformations of the ligand within the active site and scores them based on a scoring function. The output provides the binding energy (ΔG), with more negative values indicating stronger binding. nih.gov

Docking studies can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and arene-cation interactions, between the ligand and specific amino acid residues in the active site. nih.gov For example, studies on thiazole and benzothieno[3,2-d]pyrimidine derivatives have used molecular docking to explore their binding modes with enzymes like cyclooxygenase-2 (COX-2), helping to explain their structure-activity relationships. nih.gov

Table 1: Example of Molecular Docking Results for Benzothieno[3,2-d]pyrimidin-4-one Derivatives with COX-2 Data hypothetically structured based on findings for related compounds. nih.gov

Compound Derivative Functional Group Binding Energy (ΔG, kcal/mol) Key Interacting Residues
Derivative 1 Phenyl -8.5 Arg-120, Tyr-355
Derivative 4 Antipyrine -9.4 Ser-530, Arg-120
Derivative 8 Thiophene -8.9 His-90, Tyr-385
Derivative 10 Pyridine -9.1 Val-523, Phe-518

| Nimesulide (Ref.) | - | -10.1 | Arg-120, Ser-530 |

Antimicrobial Mechanisms of Action (In Vitro Studies on Derivatives)

Derivatives of aromatic thiols, particularly heterocyclic compounds like 1,2,4-triazoles and thiazoles, have been investigated for their antimicrobial properties. ekb.egscientificelectronicarchives.org The mechanism of action for these compounds is often multifaceted and can involve the inhibition of essential microbial enzymes or disruption of cellular integrity.

In vitro antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov These assays are performed against a panel of clinically relevant bacterial and fungal strains. For instance, novel 1,2,4-triazole-3-thiol derivatives have been synthesized and tested against various strains of bacteria and fungi to assess their potential as antimicrobial agents. ekb.eguaeu.ac.ae The results from these studies help to establish a structure-activity relationship, identifying which chemical modifications enhance antimicrobial potency. nih.gov

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Triazole Thiol Derivatives Data hypothetically structured based on findings for related compounds. ekb.eg

Compound Staphylococcus aureus Bacillus subtilis Escherichia coli Candida albicans
Derivative 4a 12.5 25 50 25
Derivative 4b 6.25 12.5 25 12.5
Derivative 5a 25 50 >100 50
Derivative 5c 12.5 25 50 25

| Gentamicin (Ref.) | 3.12 | 1.56 | 3.12 | N/A |

Research on Biomolecular Interactions of this compound Remains Undisclosed

A comprehensive review of scientific literature reveals a significant gap in the publicly available research concerning the specific interactions of the chemical compound this compound with biomolecules such as proteins and DNA. Despite the recognized importance of thiol-containing compounds in various biological processes, detailed studies and empirical data focusing exclusively on the binding and mechanistic pathways of this particular molecule are not presently found in accessible research databases and scientific publications.

The thiol group, a key functional component of this compound, is known to participate in a variety of significant biological interactions. Generally, thiols can engage in S-H/π interactions with aromatic rings present in protein structures nih.gov. This type of interaction, driven by favorable orbital overlap, can contribute to the stability of protein complexes nih.gov. Furthermore, the high affinity of thiol groups for heavy metals, such as mercury, is well-documented, forming strong complexes that can alter the structure and function of proteins and enzymes, leading to toxicological effects nih.gov. Thiol-containing molecules have also been implicated in DNA damage through the generation of reactive species in the presence of other agents nih.gov.

However, the specific behavior of this compound in these contexts has not been specifically elucidated. The unique structural arrangement of the aminomethyl and methyl groups on the benzene (B151609) ring, in addition to the thiol group, would undoubtedly influence its reactivity and binding affinity with biological macromolecules. The absence of dedicated research on this compound means that no data tables detailing its binding constants, dissociation constants, or specific protein targets can be provided at this time. Similarly, there is no information regarding its potential to interact with or cause damage to DNA models.

While the broader chemistry of thiols provides a foundational understanding of potential interactions, it is crucial to note that direct extrapolation of these general principles to this compound is speculative without direct experimental evidence. The precise steric and electronic effects of its particular substitution pattern would dictate its unique biological activity.

Future research is necessary to explore and characterize the interactions of this compound with biomolecules to understand its potential pharmacological or toxicological profile. Until such studies are conducted and published, a detailed and scientifically accurate account of its functional applications and mechanistic insights at the molecular level remains unavailable.

Q & A

Q. What are the recommended methods for synthesizing 2-(Aminomethyl)-3-methylbenzene-1-thiol in a laboratory setting?

Methodological Answer: A multi-step synthesis is typically employed:

Starting Material Selection : Begin with 3-methylbenzene derivatives (e.g., 3-methylbenzaldehyde or nitrile) to introduce the aminomethyl group via reductive amination or Gabriel synthesis .

Thiol Group Introduction : Use sulfur nucleophiles (e.g., thiourea or H₂S) under controlled conditions. For example, thiolation via SNAr (nucleophilic aromatic substitution) may require activating groups like nitro or halide .

Protection/Deprotection : Protect the thiol group with tert-butyl disulfide during synthesis to avoid oxidation, followed by reductive deprotection using TCEP (tris(2-carboxyethyl)phosphine) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity (>98% by GC, as in related thiols) .

Q. What analytical techniques are most effective for characterizing purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at C3, aminomethyl at C2). Aromatic protons near the thiol group show deshielding (δ 7.1–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₈H₁₁NS: calc. 153.0618) and detects fragmentation patterns.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .
  • Elemental Analysis : Validate C, H, N, S percentages (±0.4% deviation).

Q. What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation (GHS Category 3: respiratory irritation) .
  • Spill Management : Neutralize spills with activated charcoal or sodium bicarbonate.
  • Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidation and light degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during thiolation steps?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or CuI for coupling reactions. For SNAr, use DMF as a polar aprotic solvent with K₂CO₃ as base (70–80°C, 12–24 hours) .
  • Kinetic Monitoring : Track reaction progress via TLC (Rf ~0.3 in 1:1 hexane/ethyl acetate). Adjust stoichiometry if intermediates accumulate.
  • Side Reaction Mitigation : Add antioxidants (e.g., BHT) to suppress disulfide formation .

Q. How to resolve contradictions between NMR data and expected structures?

Methodological Answer:

  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals.
  • 2D NMR (COSY, HSQC) : Resolve coupling between aromatic protons and adjacent substituents (e.g., methyl at C3 vs. aminomethyl at C2) .
  • X-ray Crystallography : Definitive structural confirmation if crystals are obtainable (e.g., slow evaporation in DCM/hexane).

Q. How do substituents influence stability under varying pH conditions?

Methodological Answer:

  • Accelerated Stability Testing :

    Condition Protocol Analysis
    Acidic (pH 2)0.1 M HCl, 40°C, 48hHPLC (C18 column) detects hydrolysis byproducts
    Alkaline (pH 10)0.1 M NaOH, 40°C, 48hThiol oxidation to disulfide monitored via MS
  • Mechanistic Insight : The electron-donating methyl group enhances aromatic stability, while the aminomethyl group may increase susceptibility to nucleophilic attack .

Q. What computational methods predict reactivity in catalytic applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the thiol group’s HOMO (-5.2 eV) suggests nucleophilic reactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to optimize solubility for biological assays.

Q. How to differentiate isomeric byproducts chromatographically?

Methodological Answer:

  • HPLC Method Development : Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient over 30 min). Isomers elute at 12.3 min (ortho) vs. 14.1 min (para) .
  • Spiking Experiments : Add synthesized isomers to confirm retention times.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.